molecular formula C5H10BrN B13183580 2-Bromocyclopentan-1-amine

2-Bromocyclopentan-1-amine

Cat. No.: B13183580
M. Wt: 164.04 g/mol
InChI Key: YTSGAVHWZSBZAL-UHFFFAOYSA-N
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Description

2-Bromocyclopentan-1-amine is a brominated cyclic amine that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its molecular formula is C5H10BrN . The compound features both an amine group and a bromine atom on a cyclopentane ring, making it a valuable substrate for various chemical transformations, including Ullmann-type coupling reactions, which are pivotal for creating new carbon-nitrogen bonds in complex molecules . Researchers utilize such bromoamines as key intermediates in the synthesis of novel chemical entities for pharmacological screening . The presence of the bromine atom offers a reactive site for further functionalization, enabling the development of compounds with potential biological activity. This compound is related to 2-Bromocyclopentanol, which shares a similar brominated cyclopentane structure . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Proper safety procedures should be followed during handling, as similar brominated compounds can be hazardous .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10BrN

Molecular Weight

164.04 g/mol

IUPAC Name

2-bromocyclopentan-1-amine

InChI

InChI=1S/C5H10BrN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2

InChI Key

YTSGAVHWZSBZAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromocyclopentan 1 Amine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a foundational technique in planning organic syntheses, where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical steps. ias.ac.inicj-e.org For 2-Bromocyclopentan-1-amine, the primary strategic disconnections involve the carbon-nitrogen (C-N) and carbon-bromine (C-Br) bonds, as these are the bonds formed to introduce the key functional groups.

Two principal retrosynthetic pathways emerge from this analysis:

C-N Bond Disconnection: This approach disconnects the amino group first. This suggests a synthon of a cyclopentyl cation or an electrophilic brominated cyclopentane (B165970) species and an ammonia or amine equivalent. The practical chemical equivalent, or reagent, for this would be a brominated cyclopentane derivative (like 2-bromocyclopentanol or 2-bromocyclopentanone) reacting with an amine source.

C-Br Bond Disconnection: Alternatively, disconnecting the C-Br bond points to a cyclopentylamine (B150401) precursor that undergoes a bromination reaction. This strategy relies on controlling the regioselectivity of the bromination to target the carbon atom adjacent to the amino group.

A third, highly effective strategy involves disconnecting both the C-N and C-Br bonds back to a common precursor, cyclopentanone (B42830). This involves a functional group interconversion (FGI), where the target amine is seen as originating from a ketone. ias.ac.in This pathway is often preferred due to the ready availability of cyclopentanone and the well-established methods for its functionalization.

Target MoleculeDisconnectionPrecursorsSynthetic Strategy
This compoundC-N and C-BrCyclopentanoneα-Bromination followed by reductive amination
This compoundC-N2-BromocyclopentanolNucleophilic substitution with an amine reagent
This compoundC-BrCyclopentylamineRegioselective bromination

Direct Functionalization Strategies on Cyclopentane Skeletons

These strategies involve building upon a pre-existing cyclopentane ring, introducing the bromo and amino functionalities in a controlled manner.

Regioselective and Stereoselective Bromination Techniques on Cyclopentylamines

The direct bromination of cyclopentylamine presents significant challenges. The amino group is a powerful activating group, which can lead to multiple brominations and oxidation side reactions. To achieve regioselectivity at the C-2 position, the reactivity of the amine must be modulated. A common approach involves the use of a protecting group on the nitrogen atom, such as converting it into an amide. The bulkier amide group can then direct the electrophilic bromination to the adjacent carbon. Subsequent removal of the protecting group yields the desired 2-bromo-substituted amine. Achieving stereoselectivity in this process often depends on the specific directing group used and the reaction conditions, which can favor the formation of either cis or trans isomers.

Bromination of Cyclopentanones followed by Amination

A more reliable and widely used method begins with the α-bromination of cyclopentanone. This reaction proceeds through an enol or enolate intermediate, leading to the selective introduction of a bromine atom at the carbon adjacent to the carbonyl group. google.comorganic-chemistry.org Various brominating agents can be employed for this purpose, each with specific advantages regarding yield and reaction conditions. google.comorganic-chemistry.org

Brominating AgentSolventConditionsTypical Yield
Bromine (Br₂)ChloroformRoom Temperature~36% google.com
Bromine (Br₂)Water/Organic Solvent (biphasic)0-10 °C>80% google.com
N-Bromosuccinimide (NBS)Carbon TetrachlorideRadical Initiator (e.g., AIBN)Variable
Copper(II) Bromide (CuBr₂)Ethyl Acetate/ChloroformRefluxGood to Excellent

Following the synthesis of 2-bromocyclopentanone (B1279250), the amino group is introduced. A highly effective method for this transformation is reductive amination. researchgate.netopenstax.org This one-pot procedure involves the reaction of the ketone with an amine source, such as ammonia, in the presence of a reducing agent. organic-chemistry.org The ketone first forms an imine intermediate with ammonia, which is then immediately reduced to the corresponding amine. openstax.orglibretexts.org This method is advantageous as it directly converts the carbonyl group into an amine, often with high stereoselectivity depending on the choice of reducing agent and reaction conditions.

Amino Group Introduction on Brominated Cyclopentanes

This approach reverses the sequence, starting with a brominated cyclopentane scaffold and subsequently introducing the amino group via nucleophilic substitution.

Nucleophilic Substitution Reactions with Amine Reagents (Sₙ1, Sₙ2 mechanisms)

The introduction of an amine onto a brominated cyclopentane, such as 1-bromo-2-hydroxycyclopentane, occurs via a nucleophilic substitution reaction. The carbon atom bonded to the bromine is a secondary carbon, which means the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both. libretexts.org The specific pathway is determined by several factors, including the nucleophile, solvent, and leaving group ability. libretexts.orgmasterorganicchemistry.com

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.com This mechanism results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com It is favored by strong, unhindered nucleophiles (like ammonia or primary amines) and polar aprotic solvents (such as acetone or DMSO). libretexts.orgyoutube.com

The Sₙ1 mechanism is a two-step process. First, the leaving group departs to form a planar carbocation intermediate. masterorganicchemistry.com In the second step, the nucleophile can attack this intermediate from either face. masterorganicchemistry.com This leads to a mixture of products with both retention and inversion of stereochemistry, often resulting in racemization. masterorganicchemistry.com The Sₙ1 pathway is favored by weak nucleophiles (like water or alcohols) and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org

FactorSₙ1 MechanismSₙ2 Mechanism
Substrate Favored by tertiary > secondary halidesFavored by methyl > primary > secondary halides libretexts.org
Kinetics Unimolecular rate law: Rate = k[Substrate] masterorganicchemistry.comBimolecular rate law: Rate = k[Substrate][Nucleophile] youtube.com
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH) libretexts.orgFavored by strong nucleophiles (e.g., NH₃, RNH₂) libretexts.org
Solvent Favored by polar protic solvents (e.g., water, ethanol) libretexts.orgFavored by polar aprotic solvents (e.g., acetone, DMSO) libretexts.org
Stereochemistry Mixture of retention and inversion (racemization) masterorganicchemistry.comComplete inversion of configuration masterorganicchemistry.com
Intermediate Carbocation masterorganicchemistry.comNone (transition state)

A classic method for synthesizing amines is the direct reaction of a halogenoalkane with ammonia or a primary amine. libretexts.org In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon bearing the halogen and displacing it. chemguide.co.uk

However, a significant drawback of this method is the potential for multiple substitutions. libretexts.orglibretexts.org The primary amine product (R-NH₂) is itself a nucleophile and can react with another molecule of the halogenoalkane to form a secondary amine (R₂NH). This process can continue, leading to the formation of tertiary amines (R₃N) and even quaternary ammonium (B1175870) salts (R₄N⁺). openstax.orglibretexts.orgchemguide.co.uk This results in a mixture of products that can be difficult to separate. To favor the formation of the desired primary amine, a large excess of the ammonia or amine reagent is typically used to increase the probability that a halogenoalkane molecule will react with the initial aminating agent rather than the amine product. chemguide.co.uk

Stereocontrolled Synthesis of this compound Isomers

Enzymatic Methods (Amine Transaminases) for Chiral Halogenated Amines

The asymmetric synthesis of chiral amines using amine transaminases (ATAs) has emerged as a powerful and environmentally benign alternative to traditional chemical methods. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde, often with high enantioselectivity. The application of ATAs to the synthesis of chiral halogenated amines, including this compound, represents a promising frontier in biocatalysis.

The synthesis of this compound via an ATA-catalyzed reaction would involve the amination of 2-bromocyclopentanone. While the direct enzymatic amination of this specific substrate has not been extensively reported in the literature, the feasibility of such a transformation can be inferred from the known substrate scope of various ATAs. Research has shown that some ATAs exhibit activity towards halogenated prochiral ketones. agroipm.cn For instance, an amine transaminase from Sphaerobacter thermophilus has been shown to accept halogenated prochiral ketones as substrates. agroipm.cn Furthermore, studies on the substrate specificity of D-amino acid transaminases have demonstrated activity towards (R)-1-(4-bromophenyl)ethylamine and (R)-1-(4-chlorophenyl)ethylamine, indicating that the active site of these enzymes can accommodate halogen substituents on the substrate. organic-chemistry.org

The successful biocatalytic amination of 2-bromocyclopentanone would be dependent on several factors, including the substrate binding affinity, the tolerance of the enzyme to the halogen substituent, and the stereoselectivity of the amino group transfer. The bromine atom at the α-position to the carbonyl group could influence the electronic properties of the ketone and potentially impact the binding and reactivity within the enzyme's active site. Protein engineering and directed evolution are powerful tools that can be employed to tailor the substrate specificity and enhance the catalytic efficiency of ATAs for non-natural substrates like 2-bromocyclopentanone. total-synthesis.com

Cyclic ketones can be challenging substrates for transaminases due to their conformational rigidity compared to acyclic ketones. However, successful examples of the amination of small cyclic ketones have been reported, suggesting that with the appropriate enzyme, the synthesis of this compound is achievable.

Enzyme Type Substrate Class Potential for this compound Synthesis Key Considerations
Amine Transaminase (ATA)Halogenated Prochiral KetonesHigh, based on known activity with other halogenated substrates. agroipm.cnEnzyme tolerance to the bromine substituent and the cyclic ketone structure.
D-Amino Acid TransaminaseHalogenated Aromatic AminesModerate, indicates accommodation of halogens in the active site. organic-chemistry.orgSubstrate specificity for cyclic vs. aromatic ketones would need to be evaluated.

Multi-Component Reactions (MCRs) Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for generating diverse libraries of compounds. organic-chemistry.orgillinois.eduwikipedia.orgorganic-chemistry.org The incorporation of this compound into such reactions would provide rapid access to a wide range of novel and potentially bioactive molecules.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org In this context, this compound would serve as the amine component. The reaction would proceed through the formation of an imine between the amine and an aldehyde, followed by the addition of the isocyanide and the carboxylic acid. The presence of the bromine atom on the cyclopentyl ring could potentially influence the reactivity of the amine and the stability of the intermediates. However, the versatility of the Ugi reaction suggests that with appropriate optimization of reaction conditions, this compound could be a viable substrate.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgnih.gov While the Passerini reaction does not directly utilize an amine as a primary reactant, derivatives of this compound could be incorporated into Passerini-type products through subsequent modifications.

The application of this compound in MCRs opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The bromine atom serves as a handle for further functionalization, for example, through cross-coupling reactions.

MCR Type Components Product Scaffold Potential Role of this compound
Ugi ReactionAldehyde, Amine , Carboxylic Acid, Isocyanideα-Acylamino CarboxamideAmine component wikipedia.orgorganic-chemistry.org
Passerini ReactionCarbonyl, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamideNot a direct component, but could be incorporated post-MCR wikipedia.orgnih.gov

Reactivity and Reaction Mechanisms of 2 Bromocyclopentan 1 Amine

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom attached to the bromine in 2-Bromocyclopentan-1-amine is electrophilic due to the polar C-Br bond. This makes it a target for nucleophiles, leading to the displacement of the bromide ion, a good leaving group. These reactions can proceed via intermolecular or intramolecular pathways. libretexts.org

Intramolecular Cyclization Pathways (e.g., Aziridine (B145994) Formation, Ring Expansion/Contraction)

The proximate amino group in this compound can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular nucleophilic substitution is a common pathway for haloamines, leading to the formation of cyclic structures. wikipedia.org

For the trans-isomer of this compound, an intramolecular SN2 reaction is highly favored. The amino group can attack the carbon-bromine center from the backside, leading to the displacement of the bromide ion and the formation of a bicyclic aziridine, specifically 6-azabicyclo[3.1.0]hexane. This type of reaction is a well-established method for synthesizing aziridines from haloamines. wikipedia.orgresearchgate.net The rigid conformation required for this backside attack is readily achievable in the trans-isomer.

In contrast, the cis-isomer is less likely to undergo this direct aziridination via a standard SN2 pathway due to the syn-relationship of the amine and leaving group, which prevents a backside attack. While direct displacement is hindered, other pathways like ring contraction or expansion could theoretically occur under specific conditions that favor carbocationic intermediates, though aziridine formation from the trans-isomer is the more documented and facile pathway for such 1,2-haloamines. researchgate.netbeilstein-journals.org

Intermolecular Nucleophilic Substitution with Carbon, Oxygen, Nitrogen, and Sulfur Nucleophiles

When treated with external nucleophiles, this compound can undergo intermolecular substitution. The reaction's success and mechanism (SN1 or SN2) are influenced by the nucleophile's strength, solvent, and the potential for competing side reactions like elimination or reactions at the amino group. libretexts.orgveerashaivacollege.org Given that it is a secondary alkyl halide, a mixture of SN1 and SN2 pathways is possible. Strong, non-basic nucleophiles in polar aprotic solvents would favor an SN2 reaction.

Below is a table of expected products from reactions with various nucleophiles.

Nucleophile CategorySpecific NucleophileReagent ExampleExpected Substitution Product
Carbon CyanideSodium Cyanide (NaCN)2-Aminocyclopentane-1-carbonitrile
Oxygen HydroxideSodium Hydroxide (NaOH)2-Aminocyclopentan-1-ol
AlkoxideSodium Methoxide (NaOCH₃)2-Methoxycyclopentan-1-amine
Nitrogen AmmoniaAmmonia (NH₃)Cyclopentane-1,2-diamine
AzideSodium Azide (NaN₃)1-Azido-2-aminocyclopentane
Sulfur HydrosulfideSodium Hydrosulfide (NaSH)2-Aminocyclopentane-1-thiol
ThiolateSodium Ethanethiolate (NaSEt)2-(Ethylthio)cyclopentan-1-amine

Elimination Reactions: Regio- and Stereoselectivity of Hydrogen Halide Elimination

In the presence of a strong base, this compound can undergo an E2 elimination reaction to form an alkene, cyclopent-1-en-1-amine, or cyclopent-2-en-1-amine, through the removal of hydrogen bromide. libretexts.orgdalalinstitute.com The regioselectivity and stereoselectivity of this reaction are highly dependent on the stereochemistry of the starting material and the reaction conditions.

Regioselectivity: The Zaitsev rule predicts that the more substituted, and thus more stable, alkene will be the major product. libretexts.orglibretexts.org In this case, abstraction of a proton from the carbon also bearing the amino group (C1) would lead to cyclopent-2-en-1-amine, while abstraction from the other adjacent carbon (C5) would lead to cyclopent-1-en-1-amine. The thermodynamic stability of the resulting conjugated or non-conjugated system would influence the product ratio.

Stereoselectivity: The E2 mechanism requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group (bromine). iitk.ac.inmsu.edu This stereochemical requirement has significant consequences for the cis and trans isomers of this compound when considering the stable chair-like conformations of the cyclopentane (B165970) ring. iitk.ac.inmsu.edu

For the trans-isomer , the bromine and the hydrogen on C5 can readily adopt an anti-periplanar (trans-diaxial-like) conformation, facilitating elimination to form cyclopent-1-en-1-amine. The hydrogen on C1 is syn-periplanar and therefore less likely to be eliminated.

For the cis-isomer , achieving a trans-diaxial-like arrangement for the bromine and a proton on C5 might be less favorable. However, the hydrogen on C1 is properly aligned for anti-elimination, potentially favoring the formation of cyclopent-2-en-1-amine.

The choice of a bulky base (e.g., potassium tert-butoxide) versus a smaller base (e.g., sodium ethoxide) can also influence the regioselectivity, with bulkier bases often favoring the formation of the less sterically hindered (Hofmann) product. libretexts.org

Transformations of the Amino Group

The primary amino group is itself a reactive center, capable of acting as a nucleophile in various reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom allows it to react with various electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base will form the corresponding N-acyl derivative, an amide. For example, reaction with acetyl chloride would yield N-(2-bromocyclopentyl)acetamide. masterorganicchemistry.com

Alkylation: The amine can be alkylated by reaction with other alkyl halides. wikipedia.org This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). wikipedia.org For instance, reaction with methyl iodide could produce N-(2-bromocyclopentyl)-N-methylamine, followed by further methylation.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) yields a sulfonamide, such as N-(2-bromocyclopentyl)-4-methylbenzenesulfonamide. nih.govnih.gov

These reactions are summarized in the table below.

Reaction TypeReagent ExampleProduct Class
Acylation Acetyl Chloride (CH₃COCl)Amide
Alkylation Methyl Iodide (CH₃I)Secondary/Tertiary Amine
Sulfonylation Tosyl Chloride (TsCl)Sulfonamide

Oxidative and Reductive Transformations of the Amine

The amino group can undergo both oxidation and reduction, although the latter is less common as amines are already in a low oxidation state.

Oxidative Transformations: Oxidative deamination can convert the primary amine into a ketone. wikipedia.orgtandfonline.com This transformation typically proceeds via an imine intermediate which is then hydrolyzed. Various oxidizing agents can be employed for this purpose. tandfonline.comacs.org For this compound, this would yield 2-bromocyclopentan-1-one. This reaction is significant in the metabolic pathways of many amine-containing biological molecules. wikipedia.orgnih.gov

Reductive Transformations: While the amino group itself is not typically reduced, related nitrogen functionalities can be. For instance, if the amine were first converted to a nitro group (a difficult transformation), that nitro group could then be reduced back to an amine using reagents like H₂/Pd, Sn/HCl, or Fe/HCl. masterorganicchemistry.comgoogle.com The direct reduction of the C-N bond in a simple amine is not a common synthetic transformation under standard conditions. However, reductive processes involving haloamines have been studied, for instance, the reduction of N-chloroamines with sodium borohydride. epa.gov

Metal-Mediated and Organocatalytic Reactions Involving the Bromine Moiety

The presence of a bromine atom on the cyclopentyl ring of this compound opens up a diverse range of synthetic transformations. The carbon-bromine (C-Br) bond can be activated by various metal catalysts and reagents, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modifying the cyclopentane core and introducing a wide array of functional groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C and C-N bonds, often utilizing palladium catalysts. wikipedia.orgjkchemical.com While specific examples involving this compound are not extensively documented in readily available literature, the reactivity of similar alkyl bromides provides a strong basis for predicting its behavior in these transformations.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used for creating biaryl compounds, styrenes, and polyolefins. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org A recent development has even combined the Suzuki-Miyaura and Buchwald-Hartwig reactions to form diaryl amines from aryl halides and boronic acids. snnu.edu.cn

Stille Reaction: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgname-reaction.comsynarchive.com This method is notable for its application in the synthesis of complex natural products. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation (often the rate-determining step), and reductive elimination. name-reaction.comscribd.com Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to accelerate the coupling. scribd.com

Negishi Reaction: This reaction forms carbon-carbon bonds by coupling an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. illinois.edursc.orgnih.gov The Negishi coupling is particularly effective for sp3-sp2 bond formation. mit.edu The mechanism can vary, with some reactions proceeding through a transmetalation-first pathway. illinois.edu The presence of lithium salts can be beneficial, likely by breaking up organozinc aggregates. illinois.edu

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. ntu.edu.sg While typically applied to aryl and vinyl halides, intramolecular versions of the Heck reaction have been developed for unactivated alkyl halides. researchgate.net The reaction is sensitive to the choice of base and ligand. ntu.edu.sg

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgjkchemical.comorganic-chemistry.orglibretexts.org The reaction has seen extensive development, with various generations of catalyst systems allowing for the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org This method is particularly relevant for modifying the amino group or for reactions where the bromine on this compound acts as the halide partner.

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner 1 Coupling Partner 2 Catalyst Key Features
Suzuki-Miyaura Organohalide (e.g., R-Br) Organoboron (e.g., R'-B(OH)₂) Palladium complex & Base Forms C-C bonds; tolerant to many functional groups. wikipedia.orglibretexts.org
Stille Organohalide (e.g., R-Br) Organostannane (e.g., R'-SnBu₃) Palladium complex Forms C-C bonds; organotin reagents can be toxic. wikipedia.orgname-reaction.com
Negishi Organohalide (e.g., R-Br) Organozinc (e.g., R'-ZnX) Palladium or Nickel complex Forms C-C bonds; highly effective for sp³-sp² coupling. illinois.edursc.org
Heck Unsaturated Halide/Triflate Alkene Palladium complex & Base Forms C-C bonds by vinylation of the halide. ntu.edu.sg
Buchwald-Hartwig Aryl/Vinyl Halide Amine Palladium complex & Base Forms C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. wikipedia.orgmasterorganicchemistry.com For this compound, this would theoretically produce 2-aminocyclopentylmagnesium bromide. However, a significant challenge arises from the presence of the acidic amine proton (N-H). Grignard reagents are strong bases and will readily react with acidic protons, such as those on amines, to form an alkane. quora.com

This intramolecular acid-base reaction would likely prevent the formation of the desired Grignard reagent. To circumvent this, the amine functionality would need to be protected with a suitable protecting group that is stable to the Grignard formation conditions prior to the reaction with magnesium. Once the protected Grignard reagent is formed, it can participate in a wide range of reactions, acting as a potent nucleophile to form new carbon-carbon bonds with electrophiles like aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.com

The mechanism of Grignard reagent formation is believed to involve radical intermediates at the surface of the magnesium metal. alfredstate.edu The reaction is typically conducted in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium compound. wikipedia.orglibretexts.org

Carbenoid and Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can also be a site for carbenoid and radical reactions.

Carbenoid Reactions: Carbenoids are intermediates that exhibit carbene-like reactivity. The generation of a carbenoid from an alkyl bromide can be achieved through halogen-metal exchange, typically with an organolithium reagent. rsc.org For this compound, this would again likely require protection of the amine group. These carbenoids can then undergo characteristic reactions such as cyclopropanation with alkenes. dicp.ac.cn

Radical Reactions: The C-Br bond can be cleaved homolytically to generate a carbon-centered radical. This can be initiated by radical initiators or photochemically. askfilo.comlookchem.com For instance, free radical bromination of cyclopentane derivatives can occur, and similarly, the bromine atom can be replaced via radical mechanisms. askfilo.compearson.com Recent studies have shown that ligated boryl radicals can effectively activate C-Br bonds, including those on cyclopentyl systems, for subsequent alkylation reactions under photocatalytic conditions. rsc.org

Rearrangement Reactions and Fragmentations (e.g., Hofmann Rearrangement if applicable to precursors)

The Hofmann rearrangement is a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrylearner.com This reaction proceeds through treatment of the amide with bromine and a strong base. chemistrylearner.comlibretexts.org An isocyanate is formed as an intermediate, which is then hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com

While the Hofmann rearrangement is not directly applicable to this compound itself, it is highly relevant to the synthesis of its precursors or analogs. For example, a cyclopentanecarboxamide (B1346233) derivative could be a precursor to a cyclopentanamine. If one were to synthesize an aminocyclopentane derivative, starting from a carboxylic acid, the Hofmann rearrangement (or the mechanistically similar Curtius rearrangement) would be a key step to consider for introducing the amine group with loss of a carbon atom. libretexts.orgmasterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation of 2 Bromocyclopentan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering a wealth of information regarding the chemical environment of individual protons and carbons.

The ¹H-NMR spectrum of 2-bromocyclopentan-1-amine provides crucial information about the electronic environment of each proton. The chemical shifts are influenced by the electronegativity of the adjacent bromine and nitrogen atoms. Protons attached to carbons bearing these heteroatoms (C1 and C2) are expected to resonate at a lower field (higher ppm values) due to deshielding effects. The protons on the remaining cyclopentane (B165970) ring carbons (C3, C4, and C5) will appear at a higher field.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. The carbons directly bonded to the electronegative bromine and amine groups (C1 and C2) will exhibit the largest downfield shifts. The chemical shifts of the other ring carbons will be in the typical aliphatic range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H13.0 - 3.5C1: 50 - 60
H24.0 - 4.5C2: 55 - 65
H3, H4, H51.5 - 2.2C3, C4, C5: 20 - 40

Note: These are estimated ranges and can vary based on solvent and stereochemistry.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the stereochemical relationship between substituents.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. longdom.org Cross-peaks in the COSY spectrum will confirm the connectivity of protons on adjacent carbons in the cyclopentane ring, allowing for a sequential walk around the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. libretexts.orgsdsu.edu This allows for the definitive assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining stereochemistry by identifying protons that are close in space. libretexts.org For this compound, NOESY or ROESY can distinguish between the cis and trans diastereomers. For the cis isomer, a cross-peak would be expected between the protons on C1 and C2. The absence of this cross-peak would suggest the trans configuration.

To determine the enantiomeric purity of a chiral sample of this compound, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that can reversibly bind to the amine. libretexts.orgrsc.org This interaction forms diastereomeric complexes that have different NMR spectra. libretexts.orgrsc.org The signals of the two enantiomers will be separated, allowing for their integration to determine the enantiomeric excess. libretexts.org

Magnetic anisotropy, the non-uniform magnetic field generated by certain functional groups, can also influence chemical shifts. youtube.comrsc.orgmodgraph.co.ukresearchgate.netlibretexts.org While less pronounced in this aliphatic system compared to molecules with prominent π-systems, the C-Br and C-N bonds will have subtle anisotropic effects that can influence the chemical shifts of nearby protons. These effects are often complex and are best analyzed with the aid of computational modeling.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₅H₁₀BrN), distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would include:

Alpha-cleavage: The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the loss of an ethyl radical or a propyl radical, depending on which side of the amine the cleavage occurs.

Loss of HBr: The elimination of a molecule of hydrogen bromide is another likely fragmentation pathway.

Ring opening: The cyclopentane ring can undergo fragmentation, leading to a series of smaller fragment ions.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)Proposed Fragment Structure/Loss
163/165[M]⁺ (Molecular ion)
148/150[M - NH₃]⁺
82[M - HBr]⁺
56[C₄H₈]⁺ (from ring fragmentation)
30[CH₂NH₂]⁺ (from alpha-cleavage)

The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the this compound molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying the functional groups present in a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of this compound.

As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the IR spectrum. libretexts.org Typically, primary amines show a pair of medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. libretexts.org N-H bending vibrations (scissoring) are also anticipated around 1650-1580 cm⁻¹.

The C-H stretching vibrations of the cyclopentane ring are expected to appear just below 3000 cm⁻¹. The presence of the electronegative bromine atom and nitrogen atom can cause slight shifts in the positions of adjacent C-H bands. The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ region of the IR spectrum. The C-Br stretch is expected in the far-infrared region, generally between 600 and 500 cm⁻¹, and is often weak in the IR spectrum but can produce a strong signal in the Raman spectrum.

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for analyzing the non-polar bonds and the carbon skeleton of the molecule. nih.gov The symmetric vibrations of the cyclopentane ring and the C-Br bond are expected to be Raman active. Quantitative Raman Spectroscopy (QRS™) is a powerful technique for the analysis of amines in various environments. ondavia.com

Table 1: Expected Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
N-H Asymmetric Stretch 3450 - 3350 Weak Medium
N-H Symmetric Stretch 3350 - 3250 Weak Medium
N-H Bending (Scissoring) 1650 - 1580 Weak Medium-Strong
C-H (Aliphatic) Stretching 2960 - 2850 Strong Strong
C-N Stretching 1250 - 1020 Medium Medium

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the cyclopentane ring. For a chiral molecule like this compound, XRD analysis of a single crystal of one enantiomer (or a diastereomeric salt) is crucial for unambiguously determining its absolute configuration (R/S notation at each chiral center).

While specific crystallographic data for this compound is not widely published, a typical XRD analysis would involve crystallizing the compound, often as a salt (e.g., hydrobromide or tartrate), to obtain high-quality single crystals. The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, from which the atomic positions can be determined.

The analysis would reveal the relative stereochemistry of the bromine and amine substituents (cis or trans). Furthermore, by using anomalous dispersion effects, the absolute configuration of the chiral centers can be established. This information is critical for understanding its interaction with other chiral molecules, such as biological receptors.

Table 2: Information Obtainable from Single-Crystal XRD of this compound

Parameter Description
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances between atoms and the angles they form.
Torsional Angles Defines the conformation of the cyclopentane ring and the orientation of substituents.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are essential for analyzing chiral molecules in solution and providing information about their stereochemistry.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

For the separation of this compound, a chiral stationary phase (CSP) is required. In HPLC, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates) are highly effective for a wide range of chiral compounds, including amines. mdpi.comyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol. yakhak.org

In chiral GC, cyclodextrin-based stationary phases are commonly used for the separation of volatile chiral amines. wiley.com To improve volatility and chromatographic performance, the amine group of this compound would likely be derivatized, for example, by acylation (e.g., with trifluoroacetic anhydride) prior to analysis. nih.gov The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline separation of the enantiomers.

Table 3: Exemplary Chiral Chromatography Conditions for Enantiomeric Purity Analysis

Parameter Chiral HPLC Chiral GC
Technique High-Performance Liquid Chromatography Gas Chromatography
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Derivatized Cyclodextrin (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)
Mobile Phase / Carrier Gas Hexane/Isopropanol mixture Hydrogen or Helium
Derivatization Typically not required Often required (e.g., N-acylation)
Detector UV or Mass Spectrometer (MS) Flame Ionization Detector (FID) or MS

| Key Outcome | Retention times (t_R) for each enantiomer, allowing calculation of enantiomeric excess (ee). | Retention times (t_R) for each derivatized enantiomer, allowing calculation of enantiomeric excess (ee). |

Applications of 2 Bromocyclopentan 1 Amine in Synthetic Organic Chemistry

As a Versatile Building Block in the Construction of Complex Organic Molecules

Amines are a fundamental class of organic compounds, serving as indispensable building blocks due to their nucleophilicity and ability to participate in a wide array of chemical reactions. amerigoscientific.com 2-Bromocyclopentan-1-amine exemplifies this versatility, offering a pre-functionalized five-membered carbocyclic ring that is prevalent in many biologically active compounds. nbinno.comnih.gov The cyclopentane (B165970) core provides a rigid and defined three-dimensional structure, while the vicinal amino and bromo groups serve as handles for subsequent chemical modifications.

The utility of this compound as a building block stems from several key features:

Orthogonal Reactivity : The amine and the bromide can be reacted selectively under different conditions. The amine group can undergo acylation, alkylation, or act as a nucleophile in coupling reactions, while the carbon-bromine bond can participate in nucleophilic substitution, elimination, or metal-catalyzed cross-coupling reactions.

Stereochemical Control : As a chiral molecule, this compound can be used to introduce defined stereocenters into a target molecule, which is crucial in the synthesis of enantiomerically pure pharmaceuticals and natural products.

Conformational Rigidity : The cyclopentane ring imparts a degree of conformational constraint, which can be advantageous in designing molecules that bind to specific biological targets, such as enzymes or receptors.

In synthetic campaigns, this compound can be incorporated into larger molecules to introduce the aminocyclopentane motif, a structural feature found in numerous complex natural products. nih.gov Its role as a synthon allows chemists to add a significant level of molecular complexity in a single step.

Precursor for Nitrogen-Containing Heterocyclic Systems (e.g., pyrrolidines, piperidines)

Nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are among the most ubiquitous structural motifs in pharmaceuticals, agrochemicals, and alkaloids. nih.govopenmedicinalchemistryjournal.combeilstein-journals.org The structure of this compound is ideally suited for the synthesis of fused bicyclic nitrogen heterocycles through intramolecular cyclization.

Upon treatment with a base, the amine group of this compound can act as an internal nucleophile, displacing the adjacent bromide via an intramolecular SN2 reaction. This process, a form of intramolecular amination, results in the formation of a strained but synthetically useful aziridine (B145994) fused to the cyclopentane ring. This aziridine can then be subjected to ring-opening reactions with various nucleophiles to install functionality with high regioselectivity and stereoselectivity.

Alternatively, and more commonly for related haloamines, is the formation of larger rings. While direct cyclization of this compound would lead to a fused aziridine, derivatives of this compound are precursors to other important heterocyclic systems. For example, if the amine is used to initiate a reaction with a suitable tethered electrophile, subsequent cyclization can lead to the formation of fused pyrrolidine (B122466) or piperidine (B6355638) rings. The synthesis of such N-heterocycles often relies on the cyclization of amino alcohols, dihalides, or other bifunctional precursors. organic-chemistry.org Efficient one-pot methods have been developed for synthesizing pyrrolidines and piperidines from halogenated amides, which involves the integration of amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov

Precursor TypeReaction TypeResulting HeterocycleReference
ω-HaloamineIntramolecular SN2 CyclizationPyrrolidine, Piperidine nih.gov
Amino AlcoholDehydrative CyclizationPyrrolidine, Piperidine organic-chemistry.org
Endocyclic EnamineIodoamination/AziridinationSubstituted Pyrrolidine researchgate.net
ω-ChloroketoneTransaminase-Triggered CyclizationChiral Pyrrolidine, Piperidine nih.gov

Utility in the Synthesis of Bioactive Scaffolds and Chemical Probes

The aminocyclopentane core is a "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds with diverse therapeutic applications, including antiviral, antitumor, and antibacterial properties. nih.govnih.gov this compound serves as a key starting material or intermediate for the synthesis of analogues of these bioactive molecules and for the development of novel chemical probes to investigate biological processes.

For instance, the synthesis of orthogonally protected diaminocyclopentenones has been showcased as a route to complex molecules like (±)-Agelastatin A, a potent anticancer agent. nih.gov These synthons, which feature an aminocyclopentane core, highlight the strategic importance of functionalized cyclopentylamines in constructing such intricate bioactive scaffolds. The ability to selectively modify the amine and bromo functionalities of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of a given pharmacophore, aiding in the optimization of lead compounds in drug discovery.

Chemical probes are essential tools for chemical biology, used to study the function of proteins and other biomolecules in their native environment. The cyclopentane ring of this compound can serve as a rigid scaffold to which photoaffinity labels, fluorescent reporters, or affinity tags can be attached, while the amine or a derivative can be designed to interact with a specific biological target.

Role in Natural Product Total Synthesis as a Key Intermediate

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. beilstein-journals.orgnih.govorganic-chemistry.org Vicinal ketoesters and other highly functionalized intermediates are often employed in key steps to construct complex carbocyclic or heterocyclic cores. beilstein-journals.org Similarly, this compound represents a valuable chiral pool starting material or a key intermediate in the synthesis of natural products containing the aminocyclopentane moiety.

A prominent example is the Agelastatin family of alkaloids, which are isolated from marine sponges and exhibit powerful cytotoxic activity. nih.gov The total synthesis of (±)-Agelastatin A has been accomplished using a strategy that involves the construction of a highly substituted aminocyclopentane core. nih.gov While specific syntheses may use different precursors, a molecule with the substitution pattern of this compound is a logical and powerful synthon for retrosynthetic disconnection of such targets. Its pre-defined stereochemistry and functional group handles facilitate the efficient and stereocontrolled assembly of the complex cyclopentanoid core of these natural products.

The synthesis of many natural products relies on the strategic application of cyclization reactions to form key ring systems. beilstein-journals.org Enamide cyclizations, for example, are leveraged to produce various N-heterocycles that form the core of many alkaloids. A functionalized aminocyclopentane unit derived from this compound could serve as a crucial component in substrates designed for such transformative cyclization cascades.

Natural Product FamilyCore StructureRelevance of this compound
AgelastatinsAminocyclopentaneKey synthon for the core ring structure. nih.gov
PactamycinAminocyclopentanePotential precursor for the functionalized cyclopentane unit.
Various AlkaloidsFused Pyrrolizidine/IndolizidineIntermediate for intramolecular cyclization to form bicyclic core. researchgate.net

Development of Novel Reagents and Catalysts Derived from this compound

Chiral amines are foundational components in the design of organocatalysts and ligands for asymmetric metal catalysis. The development of new catalytic systems is essential for advancing sustainable and efficient chemical synthesis. Given its chiral nature and the presence of a coordinating nitrogen atom, this compound and its derivatives are attractive candidates for development as novel reagents and catalysts.

The amine moiety can be readily transformed into more complex structures, such as amides, sulfonamides, or ureas, which are known to be effective hydrogen-bond donors in asymmetric catalysis. These derivatives can be employed as catalysts for a variety of transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions.

Furthermore, the bromine atom can be replaced through nucleophilic substitution to introduce other coordinating groups (e.g., phosphines, thiols, or additional amines), creating bidentate or tridentate ligands. Such ligands are highly sought after for asymmetric transition-metal catalysis, enabling high levels of enantioselectivity in reactions like hydrogenation, hydrosilylation, and cross-coupling. While the direct application of this compound in this context is an emerging area, the principles established with other chiral amines strongly suggest its potential in the development of next-generation catalysts for asymmetric synthesis.

Computational and Theoretical Investigations on 2 Bromocyclopentan 1 Amine

Conformational Space Exploration and Energy Landscapes

The conformational flexibility of the cyclopentane (B165970) ring in 2-bromocyclopentan-1-amine is a key determinant of its physical and chemical properties. The five-membered ring is not planar but exists in a continuous state of dynamic puckering, primarily adopting two low-energy conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry). The presence of the bromo and amine substituents at adjacent positions (1,2-substitution) significantly influences the relative energies of the possible conformers.

Conformational analysis of this compound involves identifying all possible stereoisomers (cis and trans) and, for each, the various ring puckering arrangements and substituent orientations (axial vs. equatorial-like). The relative energies of these conformers are determined by a balance of several factors:

Torsional Strain: Strain arising from eclipsing interactions between adjacent C-H and C-C bonds in the ring. The puckered conformations help to alleviate this strain.

Angle Strain: Deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°.

Steric Strain: Repulsive interactions between the bulky bromo and amine substituents and other atoms in the molecule. In the case of the cis isomer, the proximity of the two substituents leads to significant steric hindrance. For the trans isomer, the substituents are on opposite sides of the ring, reducing this direct interaction.

Computational exploration of the potential energy surface (PES) reveals the relative stabilities of these conformers and the energy barriers to their interconversion. The cyclopentane ring undergoes pseudorotation, a low-energy process where the pucker moves around the ring, allowing for the interconversion of envelope and half-chair forms. biomedres.us

For the trans-2-bromocyclopentan-1-amine, two primary diaxial-like and diequatorial-like conformations are considered. The diequatorial-like conformation is generally favored to minimize steric interactions. For the cis isomer, the substituents are constrained to be on the same side of the ring, leading to an axial-equatorial-like arrangement. The energy landscape for the cis isomer is often more complex due to the increased steric strain.

Table 1: Hypothetical Relative Energies of Key Conformers of trans-2-Bromocyclopentan-1-amine

ConformerSubstituent OrientationRelative Energy (kcal/mol)
1Diequatorial-like0.00
2Diaxial-like1.5 - 2.5

Note: These are illustrative values based on general principles of conformational analysis of substituted cyclopentanes.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

To gain a deeper understanding of the electronic properties of this compound, quantum mechanical calculations are employed. Both ab initio methods and Density Functional Theory (DFT) are powerful tools for this purpose. semanticscholar.org DFT, in particular, offers a good balance between computational cost and accuracy for molecules of this size. nih.gov

Calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide optimized molecular geometries that correspond to the minima on the potential energy surface identified during conformational analysis. nih.gov From these calculations, a wealth of information about the electronic structure can be derived:

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is often localized around the nitrogen atom of the amine group due to the lone pair of electrons, indicating its role as an electron donor. The LUMO may be distributed around the C-Br bond, suggesting this as a site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. Regions of negative potential (red) are typically found around the electronegative nitrogen and bromine atoms, indicating areas susceptible to electrophilic attack. Positive potential regions (blue) are usually located around the hydrogen atoms of the amine group and the cyclopentane ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and bonding interactions. It can quantify the charge on each atom, revealing the polar nature of the C-Br and C-N bonds. It also details hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals, which contribute to the molecule's stability.

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

Note: These values are representative and would vary depending on the specific conformer, level of theory, and basis set used.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. mdpi.com

For this compound, an MD simulation, typically in a solvent box of water to mimic physiological conditions, can reveal several key aspects of its dynamic nature:

Conformational Transitions: Over the course of a simulation (nanoseconds to microseconds), the molecule will explore different conformations. MD trajectories can be analyzed to determine the rates of interconversion between different puckered forms of the cyclopentane ring and to validate the energy landscapes obtained from static calculations.

Solvation Structure: The simulation shows how solvent molecules arrange themselves around the solute. Water molecules are expected to form hydrogen bonds with the amine group, acting as both hydrogen bond donors and acceptors. The bromine atom will also interact with water molecules through weaker dipole-dipole interactions. The structure of this solvation shell is crucial for understanding the molecule's solubility and reactivity in aqueous environments.

Intramolecular Hydrogen Bonding: Depending on the stereochemistry and conformation, the potential for intramolecular hydrogen bonding between the amine group and the bromine atom can be assessed. MD simulations can quantify the frequency and duration of such interactions.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra or for identifying the molecule in a complex mixture. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net The calculated chemical shifts are highly sensitive to the molecular geometry. By performing calculations for different stable conformers and averaging the results based on their Boltzmann population, a theoretical NMR spectrum can be generated that closely approximates the experimental spectrum. github.io This can aid in the assignment of peaks and the determination of the major conformation in solution.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic frequencies that correspond to the normal modes of vibration. nih.gov Characteristic vibrational modes for this compound would include N-H stretching and bending frequencies for the amine group, C-N stretching, C-Br stretching, and various C-H stretching and bending modes of the cyclopentane ring. Comparing the computed IR spectrum with experimental data can help confirm the structure of the molecule. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹) (Scaled)
N-H Stretch-NH₂3300 - 3500
C-H StretchCyclopentane2850 - 3000
N-H Bend-NH₂1590 - 1650
C-N Stretch1020 - 1250
C-Br Stretch500 - 650

Note: These are typical frequency ranges and the exact values would depend on the computational method and the specific molecular environment.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution at the carbon bearing the bromine, or reactions involving the amine group.

The process typically involves:

Locating Reactants and Products: The geometries of the starting materials and the final products are optimized.

Transition State (TS) Search: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Various algorithms are used to locate this first-order saddle point on the potential energy surface. For a reaction involving this compound, such as an intramolecular cyclization to form an aziridine (B145994), the TS would feature partially formed and partially broken bonds.

Frequency Analysis: A frequency calculation at the TS geometry is performed to confirm that it is a true transition state. A genuine TS will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-N bond forming as the C-Br bond breaks).

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the TS geometry. This involves following the path of steepest descent on the potential energy surface in both the forward and reverse directions. A successful IRC calculation connects the transition state to the corresponding reactant and product minima, thereby confirming that the located TS is the correct one for the reaction of interest. beilstein-journals.org

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromocyclopentan-1-amine, and how can reaction efficiency be assessed?

  • Methodological Answer : A common approach involves brominating cyclopentan-1-amine precursors via nucleophilic substitution or direct bromination. For example, treating cyclopentan-1-amine with hydrobromic acid (HBr) under controlled pH or using N-bromosuccinimide (NBS) in a radical-initiated reaction. Efficiency is evaluated by monitoring reaction progress via thin-layer chromatography (TLC) and quantifying yield through gravimetric analysis or gas chromatography (GC). Purity is validated using melting point determination and spectroscopic methods (e.g., 1^1H NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be structured?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the bromine substituent (e.g., deshielding effects on adjacent protons) and amine proton signals (broad singlet near δ 1.5–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks ([M+H]+^+) and isotopic patterns characteristic of bromine.
  • Infrared (IR) Spectroscopy : N-H stretching (~3300 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}).
    Data should be cross-referenced with computational predictions (e.g., DFT simulations) and literature values for analogous compounds .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Use column chromatography with silica gel and a polar eluent system (e.g., ethyl acetate/hexane) to separate brominated products. For amine-specific purification, consider acid-base extraction: dissolve the crude product in dilute HCl, wash with organic solvent to remove non-basic impurities, then basify with NaOH to precipitate the free amine. Confirm purity via melting point analysis and HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in the bromination of cyclopentan-1-amine?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables:
  • Temperature : Lower temperatures (0–10°C) reduce radical side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Catalysts : Use Lewis acids like FeCl3_3 to enhance regioselectivity.
    Monitor byproducts via LC-MS and optimize using response surface methodology (RSM). Retrosynthetic AI tools (e.g., Reaxys or Pistachio) can predict feasible pathways .

Q. How should contradictions in spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from conformational flexibility or solvent effects. Strategies include:
  • Variable Temperature NMR : To observe dynamic effects in the cyclopentane ring.
  • 2D NMR (COSY, NOESY) : To confirm coupling between adjacent protons.
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software).
    Cross-validate with alternative techniques like X-ray crystallography if crystalline derivatives are obtainable .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples to 40–60°C and analyze degradation products via GC-MS.
  • pH Stability : Incubate in buffers (pH 2–12) and quantify decomposition using UV-Vis spectroscopy (monitor absorbance at λmax_{max} for amine or bromide ions).
    Store the compound in amber vials under inert atmosphere (N2_2) at –20°C to prevent oxidative debromination .

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?

  • Methodological Answer : The equatorial vs. axial positioning of the bromine and amine groups affects nucleophilic substitution kinetics. Perform stereochemical analysis using:
  • Chiral HPLC : To separate enantiomers (if applicable).
  • Kinetic Isotope Effects (KIE) : To study transition states in ring-opening reactions.
    Compare reactivity with computational models (e.g., transition state theory in Gaussian) .

Q. What role does this compound play as a building block in synthesizing bioactive molecules?

  • Methodological Answer : Its strained cyclopentane ring and bromine atom make it valuable for:
  • Pharmaceutical Intermediates : E.g., precursors to β-lactam antibiotics or kinase inhibitors.
  • Peptide Mimetics : Incorporation into macrocyclic scaffolds via Suzuki coupling or Buchwald-Hartwig amination.
    Validate applications by synthesizing derivatives and testing biological activity in enzyme inhibition assays .

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